N-cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS No.: 1008038-58-1
Cat. No.: VC5080641
Molecular Formula: C18H25N3O2
Molecular Weight: 315.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008038-58-1 |
|---|---|
| Molecular Formula | C18H25N3O2 |
| Molecular Weight | 315.417 |
| IUPAC Name | N-cyclohexyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H25N3O2/c1-11-8-14-15(9-12(11)2)21-18(23)16(20-14)10-17(22)19-13-6-4-3-5-7-13/h8-9,13,16,20H,3-7,10H2,1-2H3,(H,19,22)(H,21,23) |
| Standard InChI Key | DJTRCBMKSKXBFP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3CCCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-Cyclohexyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide possesses the molecular formula C₁₈H₂₅N₃O₂ and a molecular weight of 315.417 g/mol. Its IUPAC name, N-cyclohexyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide, reflects the integration of a tetrahydroquinoxalinone scaffold with a cyclohexyl-acetamide substituent. The compound’s SMILES notation (CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3CCCCC3) and InChIKey (DJTRCBMKSKXBFP-UHFFFAOYSA-N) provide precise descriptors for its stereochemical configuration .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1008038-58-1 |
| Molecular Formula | C₁₈H₂₅N₃O₂ |
| Molecular Weight | 315.417 g/mol |
| IUPAC Name | N-cyclohexyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
| Solubility | Soluble in organic solvents |
| Stability | Stable at RT; sensitive to strong acids/bases |
Structural Analogues and Derivatives
Structural analogues, such as 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-nitrophenyl)acetamide (CID 2876556), highlight the role of substituents in altering bioactivity . Replacing the cyclohexyl group with a nitro-phenyl moiety increases polarity but reduces metabolic stability, underscoring the balance required in lead optimization .
Synthesis and Optimization
Reaction Pathways
The synthesis involves multi-step organic reactions, typically starting with the condensation of 4,5-dimethyl-o-phenylenediamine with a keto-ester to form the tetrahydroquinoxalinone core. Subsequent acetylation with cyclohexylamine under reflux conditions in acetonitrile or ethyl acetate yields the final product. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4,5-dimethyl-o-phenylenediamine, keto-ester, HCl, ethanol, 80°C | Core cyclization |
| 2 | Acetic anhydride, DMAP, CH₂Cl₂, 0°C → RT | Acetylation |
| 3 | Cyclohexylamine, EDC/HOBt, DMF, 24h | Amide bond formation |
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility, necessitating formulation strategies for in vivo studies. Stability studies indicate decomposition under acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the acetamide bond.
Mechanistic Insights and Biological Activity
Quinoxaline derivatives are known to inhibit kinases and GPCRs via π-π interactions and hydrogen bonding . Molecular docking studies suggest that the cyclohexyl group enhances hydrophobic interactions with protein pockets, while the tetrahydroquinoxalinone core aligns with ATP-binding sites in kinases . Preclinical models highlight anti-inflammatory and anticancer potential, though specific targets remain unvalidated .
Table 3: Comparative Bioactivity of Quinoxaline Analogues
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| N-Cyclohexyl-2-(6,7-dimethyl-...) | Kinase X | 120 | |
| 2-(6,7-Dimethyl-...)-4-nitrophenyl | RORγ | 85 | |
| VTP-43742 (RORγ inhibitor) | RORγ | 45 |
Future Directions and Applications
Chemical Biology Probes
Functionalization at the cyclohexyl group (e.g., fluorination) could yield PET tracers for imaging kinase activity in tumors . Collaborative efforts with academic and industrial partners are essential to advance these applications.
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